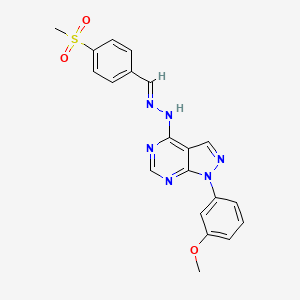

Pyrazolopyrimidine 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18N6O3S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-N-[(E)-(4-methylsulfonylphenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C20H18N6O3S/c1-29-16-5-3-4-15(10-16)26-20-18(12-24-26)19(21-13-22-20)25-23-11-14-6-8-17(9-7-14)30(2,27)28/h3-13H,1-2H3,(H,21,22,25)/b23-11+ |

InChI Key |

WKJFLAJZSWRICW-FOKLQQMPSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)S(=O)(=O)C |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazolopyrimidine Derivatives

Classical and Modern Synthetic Routes to Pyrazolopyrimidine Scaffolds

The construction of the pyrazolopyrimidine core can be broadly achieved by forming the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) or by generating the pyrazole moiety on a pyrimidine ring. mdpi.com The most common and widely utilized strategy involves the reaction of 3-amino- or 5-aminopyrazole precursors with various 1,3-bielectrophilic compounds. mdpi.com These classical routes often involve cyclocondensation reactions. Modern approaches have focused on improving efficiency, selectivity, and sustainability through techniques like microwave-assisted synthesis and multi-component reactions. ajrconline.orgacademie-sciences.fr

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of the pyrazolopyrimidine scaffold. A prevalent method involves the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds. nanobioletters.comrsc.org For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyls like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. rsc.org

Another key cyclization strategy involves an N-N bond-forming reaction. An efficient one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines has been described starting from a dichloropyrimidine aldehyde. nih.govacs.org The key step is the cyclization of an oxime derivative, formed from hydroxylamine-O-sulfonic acid, to create the N-N bond of the pyrazole ring within the fused system. nih.govacs.org This approach avoids the often harsh conditions and handling issues associated with using hydrazine (B178648) derivatives. acs.org

Palladium-catalyzed coupling followed by iodocyclization is another modern cyclization technique used to construct pyranones fused with a pyrazolopyrimidine moiety. rsc.org This strategy allows for the regioselective construction of the pyranone ring onto the pyrazolopyrimidine scaffold. rsc.org

Condensation Reactions

Condensation reactions are a cornerstone of pyrazolopyrimidine synthesis. The reaction of 5-aminopyrazoles with various reagents is a common route. For example, condensation of 5-aminopyrazole derivatives with benzylideneketo esters is a known method for preparing pyrazolopyrimidine derivatives. researchgate.net Similarly, reacting aminopyrazoles with ketene (B1206846) dithioacetals can yield 7-methylthiopyrazolo[1,5-a]pyrimidines. researchgate.net

A widely used approach is the condensation of aminopyrazoles with β-diketones in a suitable solvent, often under acidic conditions. nanobioletters.combeilstein-journals.org For example, 5-aminopyrazole-4/3-ethylcarboxylates react with trifluoromethyl-β-diketones in acetic acid to yield 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates. beilstein-journals.org The Friedländer condensation has also been employed, where 5-formylpyrazolo[3,4-b]pyridines react with active methylene (B1212753) reagents in the presence of a base like potassium hydroxide (B78521) to produce pyrido-fused derivatives. mdpi.com

The following table summarizes various condensation reactions for the synthesis of pyrazolopyrimidines:

| Starting Materials | Reagents | Product Type | Reference |

| 3-Aminopyrazole and arylenaminones | Acetic acid (reflux) | 5-Unsubstituted-7-arylpyrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-Aminopyrazole and benzylideneketo esters | Not specified | Pyrazolopyrimidine derivatives | researchgate.net |

| Aminopyrazole and ketene dithioacetals | Not specified | 7-Methylthiopyrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-Aminopyrazole-4/3-ethylcarboxylates and trifluoromethyl-β-diketones | Acetic acid | 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates | beilstein-journals.org |

| 5-Amino-1-Phenyl Pyrazole-4-Carboxamide and Ethyl formate | Sodium ethoxide | Heterofused Pyrazolopyrimidines | ajrconline.org |

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a final product, incorporating most of the atoms from the starting materials. academie-sciences.frresearchgate.net This approach offers significant advantages, including simplicity, high atom economy, and the ability to generate diverse molecular libraries. researchgate.net

One example is the one-pot, domino three-component condensation reaction of an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile (B47326) in refluxing ethanol (B145695) without a catalyst to produce 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields. academie-sciences.fr Another reported MCR involves the reaction of 5-aminopyrazole, isatin, and cyclic β-diketones in aqueous ethanol with a p-toluenesulfonic acid catalyst to yield pyrazolo[3,4-b]pyridine-spiroindolinone derivatives with high regioselectivity. beilstein-journals.org

Furthermore, a novel three-component synthesis involves the condensation of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine with triethyl orthoformate and carbonyl compounds or nitriles containing an activated methylene group to give substituted pyrazolo[1,5-a]pyrimidines. researchgate.net An unusual four-component reaction of aminoazoles, aromatic aldehydes, and pyruvic acid or its esters has also been developed, leading to 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. beilstein-journals.org

The table below highlights examples of multi-component reactions for pyrazolopyrimidine synthesis.

| Components | Catalyst/Conditions | Product | Reference |

| Aldehyde, 3(5)-amino-5(3)-methylpyrazole, malononitrile | Ethanol, reflux, catalyst-free | 2-Alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles | academie-sciences.fr |

| 5-Aminopyrazole, isatin, cyclic β-diketones | p-Toluenesulfonic acid, aqueous ethanol | Pyrazolo[3,4-b]pyridine-spiroindolinone derivatives | beilstein-journals.org |

| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, triethyl orthoformate, active methylene compounds | Not specified | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |

| Hydrazine hydrate, 2-(arylhydrazono)malononitrile, β-diketones | p-Toluenesulphonic acid, solvent-free | 3-Arylazopyrazolo[1,5-a]pyrimidines | ias.ac.in |

| 5-Aminopyrazole-4-carbonitrile, aromatic aldehydes, pyruvic acid | Acetic acid, ultrasonication | 3-Cyano-7-((4-cyano-1H-pyrazol-5-yl)amino)-5-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acids | beilstein-journals.org |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgbeilstein-journals.org The synthesis of pyrazolopyrimidines has significantly benefited from this technology.

Microwave assistance can also be crucial for achieving regioselectivity. For instance, the cyclization of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various electrophiles can be modulated to selectively form pyrazolo[1,5-a]pyrimidines over other isomers. rsc.org A highly divergent synthetic route to 1,3,6-trisubstituted pyrazolopyrimidines features a microwave-assisted one-pot N1-alkylation/Suzuki–Miyaura reaction as the key step. acs.orgacs.org

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In pyrazolopyrimidine synthesis, this has led to the development of more environmentally benign protocols. researchgate.net These methods include the use of green solvents (like water or ethanol), solvent-free conditions, green catalysts, and energy-efficient techniques like ultrasound irradiation. researchgate.netresearchgate.net

Ultrasonic irradiation is one such green approach. A library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been synthesized by reacting aminopyrazoles with alkynes in aqueous ethanol, assisted by KHSO4 under ultrasound. researchgate.netbme.hu This method avoids harsh reaction conditions and toxic solvents. bme.hu Solvent-free synthesis is another key green strategy. The reaction between 5-amino-1H-pyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione via fusion provides good to excellent yields of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids with short reaction times. researchgate.net

The use of reusable catalysts like Mg-Al hydrotalcite in a high-pressure Q-Tube reactor has been shown to be an efficient, economical, and sustainable method for synthesizing fused azines through an aza-Michael addition. researchgate.netresearchgate.net This catalyst could be reused multiple times without significant loss of activity. researchgate.net

Regioselective Synthesis of Pyrazolopyrimidine Isomers

The reaction of unsymmetrically substituted aminopyrazoles with unsymmetrical 1,3-bielectrophiles can potentially lead to the formation of multiple regioisomers. Therefore, controlling the regioselectivity of the reaction is a critical aspect of pyrazolopyrimidine synthesis. beilstein-journals.org

The choice of reactants and reaction conditions plays a crucial role in directing the outcome. For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone results in the regioselective formation of specific cyclopentapyrazolo[1,5-a]pyrimidines, highlighting the influence of the β-dicarbonyl compound in controlling the reaction pathway. rsc.org

In the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, the condensation of 4-aryl-5-aminopyrazoles with trifluoromethyl-β-diketones proceeds regioselectively. beilstein-journals.org Similarly, a highly efficient and regioselective synthesis of 3-arylazopyrazolo[1,5-a]pyrimidines is achieved through a multicomponent reaction under solvent-free conditions, where the structure of the isolated product was confirmed to be a single regioisomer. ias.ac.in Microwave-assisted reactions have also been shown to be effective in modulating regioselectivity in the cyclization of aminopyrazole derivatives. rsc.org The synthesis of pyrazolo[3,4-b]pyridines can be achieved with a high degree of regioselectivity, avoiding the formation of the regioisomeric pyrazolo[1,5-a]pyrimidines, by using specific catalysts and reaction conditions in a three-component reaction. beilstein-journals.org

Functionalization and Derivatization Strategies of the Pyrazolopyrimidine Core

The modification of the pyrazolopyrimidine nucleus is a key strategy for the development of novel compounds with tailored properties. The introduction of various substituents at different positions of the fused ring system allows for extensive exploration of the chemical space. Two of the most effective and versatile methods for this purpose are palladium-catalyzed cross-coupling reactions and click chemistry applications. These techniques offer reliable and efficient pathways to form new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity and under mild conditions. researchgate.netdergipark.org.tr

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organometallic reagent with an organic halide or triflate. researchgate.net In the context of pyrazolopyrimidines, these methods are widely used to introduce aryl, alkyl, and alkynyl groups onto the heterocyclic core. More recently, direct C-H functionalization has emerged as an atom-economical alternative, bypassing the need for pre-functionalization of the pyrazolopyrimidine substrate. researchgate.net

Research has demonstrated the successful application of palladium catalysis for the regioselective C-H arylation of 1H-pyrazolo[3,4-d]pyrimidines. researchgate.net For instance, the direct arylation at the C-3 position of the 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has been achieved using various aryl iodides. researchgate.net This transformation is typically facilitated by a palladium(II) acetate (B1210297) catalyst in the presence of a ligand such as 1,10-phenanthroline (B135089) and a base. researchgate.net This approach provides a library of C-3 substituted pyrazolo[3,4-d]pyrimidines, which are of significant interest in drug discovery programs. researchgate.net

Another innovative approach is the palladium-catalyzed oxidative C–H/C–H cross-coupling, which directly connects two different C-H bonds. This has been successfully applied to pyrazolo[1,5-a]pyrimidines, coupling them with various five-membered heteroarenes like thiophenes, furans, and thiazoles. rsc.org The use of Pd(OAc)2 as a catalyst with an oxidant like AgOAc enables this transformation without requiring pre-activation with directing groups. rsc.org

The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions on pyrazolopyrimidine cores.

| Reaction Type | Pyrazolopyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |

| Direct C-H Arylation | 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Iodonitrobenzene | Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃ | DMF, 140 °C | 85 | researchgate.net |

| Direct C-H Arylation | 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Iodoanisole | Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃ | DMF, 140 °C | 78 | researchgate.net |

| Oxidative C-H/C-H Coupling | Pyrazolo[1,5-a]pyrimidine (B1248293) | 2-Methylthiophene | Pd(OAc)₂, AgOAc | TFA | N/A | rsc.org |

| Oxidative C-H/C-H Coupling | Pyrazolo[1,5-a]pyrimidine | Furan | Pd(OAc)₂, AgOAc | TFA | N/A | rsc.org |

N/A: Not available in the provided search results.

"Click chemistry" refers to a class of reactions that are rapid, reliable, and high-yielding, and can be performed under mild, often aqueous, conditions. dergipark.org.trdovepress.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two molecular fragments. dovepress.comsoton.ac.uk This methodology has been widely adopted in drug discovery and chemical biology for its efficiency and biocompatibility. dovepress.com

In the field of pyrazolopyrimidine chemistry, click reactions provide a powerful strategy for synthesizing complex molecules and conjugates. By functionalizing the pyrazolopyrimidine core with either a terminal alkyne or an azide (B81097) group, it can be readily "clicked" with a complementary fragment. This modular approach has been used to synthesize a variety of derivatives, including potential anticancer agents. dovepress.com

For example, researchers have synthesized series of 3-phenylpyrazolopyrimidine-1,2,3-triazole conjugates to serve as protein tyrosine kinase inhibitors. dovepress.com The core concept involves preparing an azide- or alkyne-bearing pyrazolopyrimidine and reacting it with a partner molecule containing the corresponding functional group. The resulting triazole linker is not just a passive spacer; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, potentially enhancing the biological activity of the conjugate. dergipark.org.tr

The versatility of this approach allows for the linkage of pyrazolopyrimidines to a wide array of other molecules, including fluorophores for imaging, peptides, and other heterocyclic systems, to create multifunctional agents. soton.ac.uk

The table below provides an overview of the application of click chemistry for the derivatization of pyrazolopyrimidine scaffolds.

| Pyrazolopyrimidine Precursor | Coupling Partner | Reaction Type | Catalyst | Resulting Linkage | Application | Reference |

| Alkyne-functionalized Pyrazolopyrimidine | Azido-coumarin | CuAAC | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole | Electron transfer studies | soton.ac.uk |

| Azide-functionalized Pyrazolopyrimidine | Terminal alkyne-bearing fragment | CuAAC | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole | Protein tyrosine kinase inhibitors | dovepress.com |

| Pyrazolopyrimidine with terminal alkyne | 3'-Azido-thymidine (AZT) | CuAAC | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole | Synthesis of DNA-drug conjugates | soton.ac.uk |

Molecular Mechanisms of Action of Pyrazolopyrimidine Derivatives

Enzymatic Inhibition Pathways

Pyrazolopyrimidine derivatives are well-documented as potent inhibitors of a wide array of enzymes, particularly protein kinases, which are crucial for cellular regulation. nih.gov Disruption of kinase activity is a hallmark of many cancers, making these enzymes attractive therapeutic targets. nih.gov The pyrazolopyrimidine scaffold is adept at inhibiting specific kinases, thereby blocking cancer progression. nih.gov

Key enzymatic inhibition pathways include:

Kinase Inhibition : This is the most prominent mechanism. Derivatives have been developed to target multiple kinase families.

Janus Kinase (JAK) : A high-throughput screening identified the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold as a potent inhibitor of Jak2, a key enzyme in myeloproliferative neoplasms. acs.org

Receptor Tyrosine Kinases (RTKs) : These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptors (PDGFRs). Several pyrazolo[1,5-a]pyrimidines act as multitargeted RTK inhibitors. researchgate.netrsc.orgmdpi.com For instance, certain derivatives show potent inhibition of VEGFR-2, a key player in angiogenesis. researchgate.netnih.gov

Non-receptor Tyrosine Kinases : This class includes SRC family kinases (SFK), Bruton's tyrosine kinase (BTK), and ABL kinase. acs.org Pyrazolopyrimidine derivatives PP1 and PP2 are known to inhibit the kinase activity of the RET oncogene and c-src. bioscientifica.com

Cyclin-Dependent Kinases (CDKs) : The pyrazolo[3,4-d]pyrimidine structure is a frequently used scaffold for developing CDK inhibitors, such as those targeting CDK2, which are crucial for cell cycle regulation. rsc.org Novel derivatives have demonstrated significant inhibitory activity against CDK2/cyclin A2. rsc.orgnih.gov

Other Kinases : Inhibition has also been demonstrated against Protein Kinase D (PKD), PI3Kδ, IRAK4, and TRKA, highlighting the scaffold's versatility. acs.orgmdpi.complos.orgosti.gov

Topoisomerase Inhibition : Some phenylpyrazolo[3,4-d]pyrimidine analogs have been evaluated for their inhibitory effects on Topoisomerase-II (Top-II), an enzyme essential for managing DNA tangles during replication. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition : The structural similarity of pyrazolopyrimidines to antifolates suggests they may inhibit DHFR, disrupting the folate pathway necessary for nucleotide synthesis. nih.govacs.org

Table 1: Enzymatic Inhibition by Pyrazolopyrimidine Derivatives This is an interactive table. You can sort and filter the data.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine deriv. 14 | CDK2 | 0.057 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine deriv. 15 | CDK2 | 0.119 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine deriv. 16 | EGFR | 0.034 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine deriv. 4 | EGFR | 0.054 µM | rsc.org |

| Pyrazolopyrimidine deriv. 5i | EGFR/VGFR2 | 0.3 µM / 7.60 µM | mdpi.com |

| Pyrazolopyrimidine deriv. 49 | VEGFR-2 | Not specified | nih.gov |

| 1-NA-PP1 | Protein Kinase D (PKD) | ~100 nM | plos.orgsemanticscholar.org |

| Pyrazolo[1,5-a]pyrimidine deriv. 6r | CDK2 / TRKA | 0.20 µM / 0.97 µM | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine deriv. 6n | CDK2 / TRKA | 0.09 µM / 0.23 µM | mdpi.com |

| Pyrazolopyrimidine deriv. 31 | VEGFR-2 | 2.5 µM | researchgate.net |

Receptor Binding and Modulation

Beyond direct enzyme inhibition, pyrazolopyrimidine derivatives also function by binding to and modulating cellular receptors. This interaction can either activate or block receptor signaling, depending on the specific compound and receptor type.

Hydroxycarboxylic Acid Receptor 2 (HCAR2) : A number of 3,6,7-substituted pyrazolopyrimidines have been identified as positive allosteric modulators of HCAR2 (also known as GPR109A). researchgate.netacs.org These compounds can enhance the potency and efficacy of the receptor's endogenous ligands, such as 3-hydroxybutyrate. researchgate.netacs.org This modulation suggests therapeutic potential without the side effects associated with direct agonists. researchgate.net

GABAA Receptor : Certain pyrazolopyrimidine derivatives are structurally related to known GABAA receptor ligands like Indiplon (B1671879) and Ocinaplon. mdpi.com This structural similarity suggests they may act as modulators of the GABAA receptor, which is a primary target for anxiolytic and sedative-hypnotic drugs. mdpi.com

Kinase Receptors : As mentioned previously, these compounds bind to the ATP-binding site of numerous receptor tyrosine kinases, including VEGFR, EGFR, and PDGFRs, thereby blocking their downstream signaling. rsc.orgacs.org

Table 2: Receptor Modulation by Pyrazolopyrimidine Derivatives This is an interactive table. You can sort and filter the data.

| Compound/Derivative Class | Target Receptor | Mechanism of Action | Source |

|---|---|---|---|

| 3,6,7-Substituted Pyrazolopyrimidines | HCAR2 (GPR109A) | Positive Allosteric Modulator | researchgate.netacs.org |

| Pyrazolo[1,5-a]quinazolines | GABAA Receptor | Potential Modulator (based on structural relation) | mdpi.com |

| 7-Aminopyrazolo[1,5-a]pyrimidines | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | Inhibitor | ekb.eg |

| Pyrazolo[3,4-d]pyrimidines | EGFR | Inhibitor | rsc.org |

Interference with Cellular Signaling Cascades

By inhibiting enzymes and modulating receptors, pyrazolopyrimidine derivatives effectively interfere with crucial intracellular signaling cascades that regulate cell growth, proliferation, and survival.

JAK/STAT Pathway : The inhibition of Jak2 by pyrazolo[1,5-a]pyrimidines leads to a time-dependent knockdown of pSTAT5, a key downstream protein in the JAK/STAT signaling pathway that is critical for the growth of certain cancer cells. acs.org

MAPK/ERK and PI3K/Akt Pathways : These are central pathways in cancer cell proliferation and survival. Pyrazolopyrimidine derivatives have been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) and Protein Kinase B (Akt), thereby inhibiting these pro-survival cascades. nih.gov Protein Kinase D (PKD), a target of some derivatives, is a known mediator of the MEK/ERK pathway. semanticscholar.org

Innate Immunity Signaling : By inhibiting IRAK4, pyrazolopyrimidine derivatives can block the signaling cascade initiated by Toll-like receptors (TLRs) and the IL-1 receptor. osti.gov This prevents the autophosphorylation of IRAK4 and subsequent downstream signaling, which is responsible for initiating an inflammatory response. osti.gov

SRC-Mediated Signaling : Derivatives like PP1 and PP2 inhibit epidermal growth factor (EGF)-stimulated src activation. bioscientifica.com Since c-src is a non-receptor tyrosine kinase involved in multiple signaling pathways, its inhibition leads to a broad disruption of tumor cell functions. bioscientifica.com

Mechanisms of Cytotoxicity and Antiproliferative Effects

The culmination of enzymatic inhibition and interference with signaling cascades is the induction of cytotoxicity and antiproliferative effects in target cells, particularly cancer cells. These effects are achieved through several mechanisms:

Induction of Apoptosis : Many pyrazolopyrimidine derivatives trigger programmed cell death. This can occur through the intrinsic pathway, characterized by a decrease in mitochondrial membrane potential and modulation of the Bcl-2 protein family—upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govjpp.krakow.pl Some compounds also induce apoptosis via the extrinsic pathway, evidenced by the cleavage of caspase-8. jpp.krakow.pl The resulting DNA degradation and fragmentation are hallmarks of apoptotic cell death. researchgate.net

Cell Cycle Arrest : These compounds frequently cause cell cycle arrest, preventing cancer cells from replicating. Depending on the specific derivative and cell type, arrest can occur at different phases. For example, some derivatives induce arrest at the G2/M phase, while others cause accumulation in the G1 and S phases. researchgate.netrsc.orgnih.govplos.org

Inhibition of Proliferation : A primary outcome is the potent inhibition of cell proliferation. ontosight.ai This is often measured by a decrease in proliferation markers like Ki67. nih.gov In some cases, the primary anticancer effect is antiproliferative rather than apoptotic. nih.gov For instance, certain pyrazolopyrimidine derivatives have demonstrated strong antiproliferative effects against breast and anaplastic thyroid cancer cell lines. bioscientifica.com

Biological Targets of Pyrazolopyrimidine Derivatives

Kinase Inhibitors

Protein kinases are key enzymes that regulate a vast number of cellular functions, including growth, proliferation, differentiation, and apoptosis. rsc.org Their frequent disruption in cancers makes them important targets for the development of small-molecule inhibitors. rsc.org Pyrazolopyrimidine derivatives have been extensively developed as inhibitors for a multitude of kinases, demonstrating their broad therapeutic potential. mdpi.comsci-hub.se

Cyclin-dependent kinases (CDKs) are central to the regulation of the cell cycle, and their abnormal activity is a common feature of cancer. acs.org This makes them attractive targets for anticancer drug development. acs.org The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has been a focus for developing CDK inhibitors. rsc.orgsci-hub.se

Research has identified numerous pyrazolopyrimidine derivatives with potent inhibitory activity against various CDKs. For instance, a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines were evaluated against CDK2/cyclin E kinase, with some compounds showing significant inhibitory activity. sci-hub.se Another study reported a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, BS-194 (4k), as a potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9. acs.org This compound demonstrated antiproliferative activity across a wide range of cancer cell lines. acs.org

Some pyrazolo[3,4-d]pyrimidine derivatives have shown better CDK2 inhibitory activity when bearing an anilino moiety at the C-4 position compared to benzyl (B1604629) analogues. arabjchem.org Specifically, compounds with a 3-fluoroanilino group were found to be as active as the known CDK inhibitor, roscovitine (B1683857). arabjchem.org A separate investigation into new pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] frontiersin.orgrsc.orgacs.orgtriazolo[1,5-c]pyrimidine derivatives identified compounds with significant inhibitory activity against CDK2/cyclin A2. nih.govrsc.org Compound 15 from this series showed the most potent activity with an IC₅₀ of 0.061 µM. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

| BS-194 (4k) | CDK2 | 3 |

| CDK1 | 30 | |

| CDK9 | 90 | |

| CDK7 | 250 | |

| Compound 15 | CDK2/cyclin A2 | 61 |

This table summarizes the inhibitory concentrations (IC₅₀) of select pyrazolopyrimidine derivatives against various Cyclin-Dependent Kinases.

Janus kinases (JAKs) are a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways involved in inflammation and immune responses. frontiersin.org Their inhibition is a key strategy for treating autoimmune diseases like rheumatoid arthritis. frontiersin.orgtandfonline.com Pyrazolopyrimidine derivatives have emerged as potent inhibitors of JAKs, particularly JAK2 and JAK3. frontiersin.orgnih.gov

A high-throughput screening effort identified the pyrazolo[1,5-a]pyrimidine scaffold as a potent inhibitor of JAK2. acs.orgresearchgate.net Optimization of this series led to the discovery of compound 7j , a selective JAK2 inhibitor. acs.org In the context of autoimmune diseases, selective JAK3 inhibitors are of great interest. nih.gov A series of 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives were identified as potent and selective JAK3 inhibitors, with compound 13t exhibiting an exceptionally low IC₅₀ of 0.1 nM. nih.gov This compound was found to potently block the JAK3-STAT signaling pathway. nih.gov In silico design and screening have also been employed to identify novel pyrazolopyrimidine-based JAK3 inhibitors, with some designed compounds showing high potency in computational models. frontiersin.orgtandfonline.com

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes |

| Compound 13t | JAK3 | 0.1 | Favorable selectivity over a panel of 9 other kinases. nih.gov |

| Compound 7j | JAK2 | 7.4 | Optimized for selectivity against other JAK family kinases. acs.orgresearchgate.net |

| Tofacitinib | JAK3 | - | Approved JAK inhibitor used as a reference. frontiersin.orgnih.gov |

This table presents the inhibitory activity of specific pyrazolopyrimidine derivatives against Janus Kinases.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth and survival. rsc.org Its overexpression or mutation is linked to various cancers, making it a major therapeutic target. rsc.orgrsc.org Pyrazolopyrimidine derivatives have been designed as EGFR kinase inhibitors, showing promise in inhibiting both wild-type and mutant forms of the receptor. rsc.orgtandfonline.com

Several studies have reported the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives with significant EGFR inhibitory activity. One study identified compounds 4 , 15 , and 16 as potent EGFR inhibitors with IC₅₀ values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.orgresearchgate.net Another series of pyrazolopyrimidine analogues was designed to dually inhibit EGFR and STAT3, with compound 6k showing notable activity. rsc.org Furthermore, researchers have successfully designed pyrazolopyrimidine candidates that show superior inhibitory potential against the resistant EGFR-T790M mutant subtype. tandfonline.com Molecular docking studies have confirmed that these compounds can form essential hydrogen bond interactions within the EGFR kinase active site, similar to established inhibitors. rsc.org

| Compound | Target Kinase | IC₅₀ (µM) |

| Compound 16 | EGFR | 0.034 |

| Compound 4 | EGFR | 0.054 |

| Compound 15 | EGFR | 0.135 |

| Compound 3 | EGFR | 0.06 |

| Compound 12 | EGFR | 0.09 |

This table displays the EGFR inhibitory concentrations (IC₅₀) for several pyrazolopyrimidine derivatives. rsc.orgfrontiersin.org

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that have gained significant attention as therapeutic targets in solid tumors, particularly those harboring NTRK gene fusions. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in several approved and clinical-stage Trk inhibitors. mdpi.comnih.gov

Larotrectinib and Entrectinib, first-generation Trk inhibitors, feature this core structure. mdpi.comnih.gov However, the development of clinical resistance due to secondary mutations has driven the creation of next-generation inhibitors. researchgate.net Repotrectinib (TPX-0005), a second-generation inhibitor also based on the pyrazolopyrimidine framework, was approved to address this issue. mdpi.comnih.gov Research has focused on developing novel pyrazolopyrimidine derivatives, including macrocyclic versions, to enhance potency and overcome resistance. For example, compound 5n , a 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine, showed potent activity against clinically relevant resistant mutations. researchgate.net Dual inhibitors targeting both CDK2 and TrkA have also been developed from the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Notes |

| Larotrectinib | Trk (pan) | - | Approved first-generation inhibitor with pyrazolo[1,5-a]pyrimidine core. researchgate.net |

| Repotrectinib | Trk (pan) | - | Approved second-generation inhibitor with pyrazolo[1,5-a]pyrimidine core. mdpi.comnih.gov |

| Compound 29 | TrkA | 0.6 | Macrocyclic pyrazolopyrimidine derivative. mdpi.com |

| TrkC | 0.1 | ||

| Compound 30 | TrkA | 1.61 | Macrocyclic pyrazolopyrimidine derivative. mdpi.com |

| TrkC | 0.05 | ||

| Compound 5n | TRKAG667C | 2.3 | Potent against resistant mutations. researchgate.net |

This table highlights key pyrazolopyrimidine-based inhibitors of Tropomyosin Receptor Kinases.

The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation, often through mutations in the B-Raf kinase, is a key driver in many cancers, especially melanoma. nih.govrsc.org Pyrazolopyrimidine derivatives have been identified as inhibitors of this pathway. rsc.orgnih.gov

Specifically, derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been designed and evaluated for their B-RafV600E inhibitory activity. sci-hub.se Compounds 21 , 22 , 23 , and 24 showed high potency in both enzymatic and cellular proliferation assays, comparable to the multi-kinase inhibitor Sorafenib. sci-hub.se Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, and structure-activity relationship studies have been conducted to improve their biochemical profiles. nih.gov The inhibitory effects of these compounds are particularly relevant in melanoma, where B-Raf mutations are common. rsc.org

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, and survival. nih.govacs.org Overexpression and constitutive activation of BTK are implicated in various B-cell malignancies, such as mantle cell lymphoma (MCL), making it a significant therapeutic target. nih.govfigshare.com

Novel series of pyrazolopyrimidine derivatives have been developed that demonstrate potent inhibition of BTK. nih.gov Compound 12a , from one such series, showed high selectivity for BTK and exhibited robust antiproliferative effects in MCL cell lines and primary patient tumor cells. nih.gov Other research has focused on developing dual inhibitors targeting both BTK and PI3Kδ, another key kinase in the BCR pathway. acs.orgacs.orgnewdrugapprovals.org This dual inhibition strategy could lead to more robust clinical responses or overcome resistance seen with single-agent therapies. acs.orgfigshare.com

| Compound | Target Kinase | IC₅₀ (nM) | Notes |

| Compound 12a | BTK | - | Showed high selectivity and robust antiproliferative effects in MCL. nih.gov |

| Compound 18 | BTK | 14 | Dual BTK/PI3Kδ inhibitor. acs.org |

| PI3Kδ | 41 | ||

| Ibrutinib | BTK | - | Approved BTK inhibitor used as a reference. acs.org |

This table summarizes the activity of pyrazolopyrimidine derivatives targeting Bruton's Tyrosine Kinase.

Pim-1 Kinase

Pim-1 kinase, a member of the serine/threonine kinase family, is a significant target in cancer therapy due to its role in promoting cell survival, proliferation, and drug resistance in various cancers. nih.gov The development of Pim-1 inhibitors is an active area of research, and several pyrazolopyrimidine derivatives have shown promise. nih.govresearchgate.netnih.gov

In one study, new derivatives of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines were synthesized and evaluated for their anticancer properties by targeting Pim-1 kinase. nih.gov Notably, compound 10f , which features a 4-methoxyphenyl (B3050149) moiety, demonstrated significant inhibition of Pim-1 with an IC₅₀ of 0.18 μM. nih.govmedchemexpress.com This compound also induced apoptosis and arrested cell cycle progression in A-549 lung cancer cells. nih.govmedchemexpress.com

Another research effort focused on pyrazolo[1,5-a]pyrimidine compounds, which were found to be potent and selective inhibitors of Pim-1. researchgate.net These compounds effectively suppressed the phosphorylation of the BAD protein in cell-based assays and inhibited colony formation in clonogenic cell survival assays at submicromolar concentrations, indicating that their cellular activity was mediated through Pim-1 inhibition. researchgate.net

Table 1: Pyrazolopyrimidine Derivatives as Pim-1 Kinase Inhibitors

| Compound | Scaffold | Biological Activity | IC₅₀ (Pim-1) | Reference |

|---|---|---|---|---|

| 10f | Pyrazolo[3,4-b]pyridine | Anticancer, induces apoptosis, cell cycle arrest | 0.18 μM | nih.govmedchemexpress.com |

| Various | Pyrazolo[1,5-a]pyrimidine | Suppresses BAD protein phosphorylation, inhibits colony formation | Submicromolar | researchgate.net |

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway

The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Pyrazolopyrimidine derivatives have been investigated as inhibitors of this pathway. The pyrazolo[1,5-a]pyrimidine scaffold, for instance, has been explored for its potential to inhibit kinases within this pathway, contributing to the broader anticancer effects of this class of compounds. rsc.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. researchgate.netfrontiersin.org

A series of novel diaryl urea (B33335) pyrazolopyrimidine derivatives were designed and synthesized, with several compounds demonstrating significant antiproliferative activity. nih.gov Four compounds, 5c, 5e, 5g, and 5h , showed potent, broad-spectrum antiproliferative activity with GI₅₀ values ranging from 0.553 to 3.80 µM. nih.gov These compounds were also found to be potent inhibitors of VEGFR-2, with IC₅₀ values in the nanomolar range. researchgate.netnih.gov Molecular docking studies suggested that their potent inhibitory activity is due to their interactions with key amino acids in the VEGFR-2 active site. researchgate.netnih.gov

Furthermore, another study reported on 1H-pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of BRAFV600E and VEGFR-2. researchgate.net Compounds 9e, 9g, 9m, and 9u exhibited high inhibitory activities against both kinases, comparable to the positive control, Sorafenib. researchgate.net Specifically, compound 9u showed potent anti-proliferative activity against VEGFR-2-expressing HUVEC cells with an IC₅₀ of 5.89 μM. researchgate.net

Table 2: Pyrazolopyrimidine Derivatives as VEGFR-2 Inhibitors

| Compound | Scaffold | Biological Activity | IC₅₀ (VEGFR-2) | Reference |

|---|---|---|---|---|

| 5c, 5e, 5g, 5h | Diaryl urea pyrazolopyrimidine | Antiproliferative, cell cycle arrest | Nanomolar range | researchgate.netnih.gov |

| 9u | 1H-pyrazolo[3,4-d]pyrimidine | Dual BRAFV600E/VEGFR-2 inhibitor, antiproliferative | 5.89 μM (HUVEC) | researchgate.net |

| 66, 67 | 1H-pyrazolo[3,4-d]pyrimidine | ATP competitive inhibition of RET, VEGFR-1, VEGFR-2 | Not specified | ekb.eg |

Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes. acs.org Its upregulation has been observed in many types of cancer, making it an attractive therapeutic target. acs.orgmdpi.com

The pyrazolopyrimidine scaffold has been a foundation for the development of highly potent and selective CK2 inhibitors. researchgate.netnih.govnih.govSGC-CK2-1 , a pyrazolopyrimidine derivative, was identified as a highly potent CK2 inhibitor with IC₅₀ values of 4.2 nM for CK2α and 2.3 nM for CK2α'. mdpi.com This compound was developed through structural modifications of a lead compound, where replacing a cyclopropanecarboxamide (B1202528) group with a propionamide (B166681) group led to enhanced potency. nih.gov SGC-CK2-1 demonstrated excellent selectivity for CK2 when tested against a large panel of other kinases. mdpi.com

Another notable pyrazolopyrimidine-based CK2 inhibitor is IC20 , which also displayed high in vitro potency for CK2 with a KD of 12 nM and exclusive selectivity. biorxiv.org

Table 3: Pyrazolopyrimidine Derivatives as CK2 Inhibitors

| Compound | Scaffold | Biological Activity | Potency Metric | Reference |

|---|---|---|---|---|

| SGC-CK2-1 | Pyrazolopyrimidine | Highly potent and selective CK2 inhibitor | IC₅₀ = 4.2 nM (CK2α), 2.3 nM (CK2α') | mdpi.comnih.gov |

| IC20 (31) | Pyrazolo[1,5-a]pyrimidine | High in vitro potency and exclusive selectivity for CK2 | KD = 12 nM | biorxiv.org |

Checkpoint Kinases (CHK1, CHK2)

Checkpoint kinases 1 and 2 (CHK1 and CHK2) are key regulators of the DNA damage response, a critical pathway that maintains genomic integrity. nih.govmedchemexpress.com Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents. nih.gov

Pyrazolopyrimidine derivatives have been identified as potent inhibitors of CHK1 and CHK2. MK-8776 (formerly SCH900776), a pyrazolo[1,5-a]pyrimidine derivative, is a highly selective CHK1 inhibitor and is approximately 500 times more selective for CHK1 than for CHK2. nih.gov Another compound, AZD7762 , is a potent ATP-competitive inhibitor that targets both CHK1 and CHK2, with an IC₅₀ of 5 nM for CHK1. medchemexpress.comscbt.com

Fragment-based screening has also led to the identification of pyrazolopyridine inhibitors with low micromolar potency for CHK1 and good selectivity against CHK2. acs.org

Table 4: Pyrazolopyrimidine Derivatives as Checkpoint Kinase Inhibitors

| Compound | Target(s) | Scaffold | Biological Activity | Potency Metric | Reference |

|---|---|---|---|---|---|

| MK-8776 | CHK1 | Pyrazolo[1,5-a]pyrimidine | Highly selective CHK1 inhibitor | ~500x more selective for CHK1 over CHK2 | nih.gov |

| AZD7762 | CHK1, CHK2 | Not specified | ATP-competitive inhibitor | IC₅₀ = 5 nM (CHK1) | medchemexpress.comscbt.com |

| Various | CHK1 | Pyrazolopyridine | Selective CHK1 inhibition | Low micromolar | acs.org |

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial mediator in the innate immune response, acting downstream of Toll-like receptors (TLRs) and IL-1 receptors. nih.govacs.org Its inhibition is a promising therapeutic strategy for inflammatory and autoimmune diseases, as well as certain cancers. researchgate.netacs.org

A series of pyrazolopyrimidine inhibitors of IRAK4 were developed from a high-throughput screen. acs.orgnih.gov Subsequent structure-based drug design led to the creation of dihydrobenzofuran derivatives with excellent potency and selectivity, as well as improved drug-like properties. acs.orgnih.gov Another study detailed the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as IRAK4 inhibitors. nih.gov Modifications to this scaffold resulted in compounds with excellent potency, kinase selectivity, and pharmacokinetic properties suitable for oral administration. nih.gov

Table 5: Pyrazolopyrimidine Derivatives as IRAK4 Inhibitors

| Scaffold | Biological Activity | Key Features | Reference |

|---|---|---|---|

| Dihydrobenzofuran | Potent and selective IRAK4 inhibition | Improved drug-like properties, suitable for in vivo studies | acs.orgnih.gov |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Excellent potency and kinase selectivity | Good oral pharmacokinetic properties | nih.gov |

P21-Activated Kinase 1 (PAK1)

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a role in various cellular processes, including proliferation, survival, and migration. researchgate.netresearchgate.net Its deregulation is implicated in several human diseases, including cancer. researchgate.net

Through high-throughput virtual screening, the 1H-pyrazolo[3,4-d]pyrimidine scaffold was identified as a promising lead for targeting PAK1. researchgate.netresearchgate.net A focused library of derivatives was designed and synthesized, leading to the discovery of ZMF-10 , a novel and potent PAK1 inhibitor with an IC₅₀ value of 174 nM and good selectivity. researchgate.net

Table 6: Pyrazolopyrimidine Derivatives as PAK1 Inhibitors

| Compound | Scaffold | Biological Activity | IC₅₀ (PAK1) | Reference |

|---|---|---|---|---|

| ZMF-10 | 1H-pyrazolo[3,4-d]pyrimidine | Potent and selective PAK1 inhibitor | 174 nM | researchgate.net |

Enzyme Modulators

Beyond protein kinases, pyrazolopyrimidine derivatives have been shown to modulate the activity of various other enzymes implicated in a range of diseases.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. researchgate.net Pyrazolopyrimidine derivatives have been developed as potent and selective DPP-4 inhibitors. nih.govrjpbr.com

Researchers have designed and synthesized series of fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives. nih.govrjpbr.com Notably, β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines demonstrated significant DPP-4 inhibition, with IC50 values as low as 21.4 nM, comparable to the approved DPP-4 inhibitor Sitagliptin (IC50 = 28 nM). researchgate.netnih.govrjpbr.com These compounds also exhibited good selectivity over related proteases like DPP-8 and DPP-9. nih.govrjpbr.com The pyrazolopyrimidine scaffold has been identified as a key structural motif for potent DPP-4 inhibition, with substitutions on the pyrazole (B372694) ring influencing potency. nih.gov

Table 2: DPP-4 Inhibitory Activity of Pyrazolopyrimidine Derivatives

| Compound Series | Key Structural Feature | IC50 Range (nM) | Reference |

|---|---|---|---|

| 6-(hydroxymethyl)pyrazolopyrimidines | β-amino carbonyl linker | 21.4 - 59.8 | nih.govrjpbr.com |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Several series of pyrazolopyrimidine derivatives have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.netcu.edu.egresearchgate.netnih.gov For example, 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) was identified as a potent and selective COX-2 inhibitor. researchgate.net Another study reported pyrazolopyrimidine derivatives with significant COX-2 inhibitory activity; compounds 8a, 10c, and 13c showed inhibition percentages of 79.6%, 78.7%, and 78.9% at a 2 µM concentration, respectively. cu.edu.eg Some pyrazole derivatives have also shown potent inhibitory activity against both COX-1 and COX-2. researchgate.net

Table 3: COX Inhibitory Activity of Pyrazolopyrimidine Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 10f | COX-2 | Potent and selective inhibitor | researchgate.net |

| 8a | COX-2 | 79.6% inhibition at 2 µM | cu.edu.eg |

| 10c | COX-2 | 78.7% inhibition at 2 µM | cu.edu.eg |

| 13c | COX-2 | 78.9% inhibition at 2 µM | cu.edu.eg |

| 4c | COX-1 | IC50 = 9.835 ± 0.50 µM | researchgate.net |

| COX-2 | IC50 = 4.597 ± 0.20 µM | researchgate.net | |

| 5b | COX-1 | IC50 = 4.909 ± 0.25 µM | researchgate.net |

| COX-2 | IC50 = 3.289 ± 0.14 µM | researchgate.net |

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key signaling molecule in the inflammatory process. nih.govjst.go.jp Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory conditions. Pyrazolopyrimidine derivatives have been identified as potent inhibitors of iNOS. cu.edu.eg

A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives found that fourteen compounds exhibited high iNOS inhibitory activities, with IC50 values ranging from 0.22 to 8.5 µM. cu.edu.eg The urea derivative 11 was the most active compound, with an IC50 value of 0.22 µM. cu.edu.eg Some of these compounds demonstrated a dual inhibitory effect on both COX and iNOS, suggesting a promising strategy for developing anti-inflammatory agents. cu.edu.eg Furthermore, a styryl pyrazolopyrimidine heterocyclic derivative, compound 22o, was designed as an iNOS dimerization inhibitor, effectively preventing the formation of the active iNOS dimer. nih.gov

Table 4: iNOS Inhibitory Activity of Pyrazolopyrimidine Derivatives

| Compound | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| 11 | 0.22 | iNOS inhibition | cu.edu.eg |

| Various pyrazolo[3,4-d]pyrimidines | 0.22 - 8.5 | iNOS inhibition | cu.edu.eg |

| 22o | Not specified | iNOS dimerization inhibitor | nih.gov |

Histone lysine (B10760008) demethylases (KDMs) are enzymes that remove methyl groups from histone proteins, thereby regulating gene expression. The dysregulation of KDM activity has been linked to various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as a new class of inhibitors targeting histone lysine demethylase 4D (KDM4D) and KDM5. nih.govresearchgate.netekb.eg

Through molecular docking and subsequent structural optimization, a series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives were identified as KDM4D inhibitors. nih.gov Compound 10r from this series was the most potent, with an IC50 value of 0.41 µM against KDM4D. nih.gov Another study on 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives identified compounds 5, 7e, and 7i as potent KDM inhibitors with IC50 values of 4.05, 1.91, and 2.31 µM, respectively. researchgate.net Additionally, pyrazolopyrimidine derivatives have been reported to inhibit KDM5A and KDM5B with IC50 values of approximately 1 µM. ekb.eg

Table 5: Histone Lysine Demethylase Inhibitory Activity of Pyrazolopyrimidine Derivatives

| Compound | Target KDM | IC50 (µM) | Reference |

|---|---|---|---|

| 10r | KDM4D | 0.41 | nih.gov |

| 5 | KDM | 4.05 | researchgate.net |

| 7e | KDM | 1.91 | researchgate.net |

| 7i | KDM | 2.31 | researchgate.net |

| 135 | KDM5A/KDM5B | ~1 | ekb.eg |

Receptor Antagonists and Agonists

Pyrazolopyrimidine derivatives have demonstrated significant activity as modulators of various receptors, acting as either antagonists that block receptor function or agonists that activate it.

Historically, pyrazolopyrimidines were first recognized for their role as adenosine (B11128) receptor antagonists. sci-hub.seekb.egscispace.com Adenosine receptors, which include the A₁, A₂A, A₂B, and A₃ subtypes, are G-protein-coupled receptors involved in a multitude of physiological processes. nih.govunits.it Antagonists of these receptors have therapeutic potential in conditions such as neurological disorders, cancer, and inflammation. nih.gov

Numerous pyrazolo-fused derivatives have been identified as potent and selective antagonists for different adenosine receptor subtypes. nih.gov For instance, a series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines were synthesized and found to have low nanomolar affinity for A₂A receptors, with a high degree of selectivity over A₁ receptors. acs.org Specifically, compound 10l from this series showed a Kᵢ of 2.9 nM for A₂A receptors and a remarkable 317-fold selectivity over A₁ receptors. acs.org

Table 2: Adenosine Receptor Binding Affinity of Selected Pyrazolopyrimidine Derivatives

| Compound | A₂A Kᵢ (nM) | A₁ Kᵢ (nM) | A₁/A₂A Selectivity Ratio | Reference |

|---|---|---|---|---|

| 10l | 2.9 | 920 | 317 | acs.org |

| 10m | 21 | 2700 | 129 | acs.org |

| 10n | 5.6 | 470 | 84 | acs.org |

Pyrazolopyrimidine derivatives have been developed as modulators of γ-aminobutyric acid type A (GABAₐ) receptors. nih.gov These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov Drugs that modulate GABAₐ receptors, such as benzodiazepines, are used to treat anxiety, sleep disorders, and seizures. nih.gov

Certain pyrazolopyrimidines, like zaleplon, act as positive allosteric modulators of GABAₐ receptors, enhancing the effect of GABA. nih.govfrontiersin.org Studies on recombinant GABAₐ receptors have shown that pyrazolopyrimidines can exhibit subtype selectivity. For example, zaleplon and indiplon (B1671879) show comparable efficacy and potency on γ3-containing receptors as they do on γ2-containing receptors, with no significant effect on γ1-containing receptors at concentrations below 10 μM. frontiersin.org Other pyrazolo[1,5-a]quinazoline derivatives have been synthesized and shown to modulate the GABAₐ receptor, with some acting as partial agonists and others as inverse partial agonists. dntb.gov.uamdpi.com

Pyrazolopyrimidine derivatives have emerged as ligands for estrogen receptors (ERs), which are key mediators of hormonal signaling and are implicated in the development of breast cancer. nih.govmdpi.com The discovery of subtype-selective ER ligands is of significant interest for developing therapies with improved side-effect profiles. researchgate.net

A series of pyrazolo[1,5-a]pyrimidines have been identified as ERβ-selective antagonists. researchgate.netacs.org One of the most notable compounds in this series is PHTPP (4-(2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol), which displays a 36-fold binding selectivity for ERβ over ERα. researchgate.netacs.org In functional assays, PHTPP acts as a full antagonist at ERβ while showing no significant activity at ERα. researchgate.netacs.org Additionally, the compound Pyrazolopyrimidine 2 (PP2) , a Src-kinase inhibitor, has been shown to block the phosphorylation of caveolin-1, a process that is also inhibited by the ER antagonist ICI 182,780, suggesting an intersection between estrogen receptor signaling and Src kinase activity. nih.govresearchgate.net

Table 3: Estrogen Receptor Binding Selectivity of PHTPP

| Compound | ERα Binding Affinity (Relative) | ERβ Binding Affinity (Relative) | ERβ/ERα Selectivity | Reference |

|---|---|---|---|---|

| PHTPP | 1 | 36 | 36-fold for ERβ | researchgate.netacs.org |

Pyrazolopyrimidine derivatives have been synthesized and evaluated as antagonists of the serotonin (B10506) 5-HT₆ receptor. sci-hub.se This receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders and other CNS-related conditions. mdpi.com

Research into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines has led to the discovery of highly potent 5-HT₆ receptor antagonists. researchgate.netdntb.gov.ua Structure-activity relationship studies revealed that substitutions at the 5 and 7 positions of the pyrazolopyrimidine core significantly influence activity. researchgate.net For instance, (3-benzenesulfonyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine was identified as an extremely potent and selective 5-HT₆ receptor antagonist with a Kᵢ value of 260 pM. researchgate.net

Table 4: 5-HT₆ Receptor Antagonist Activity of Selected Pyrazolopyrimidine Derivatives

| Compound | Kᵢ (pM) | Reference |

|---|---|---|

| (3-benzenesulfonyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine | 260 | researchgate.net |

| 5-methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine | 700 | researchgate.net |

| N,N,5,6-tetramethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidin-7-amine | 700 | researchgate.net |

Pyrazolopyrimidine derivatives have been identified as antagonists of the corticotrophin-releasing factor 1 (CRF₁) receptor. sci-hub.seekb.eg The CRF system plays a crucial role in the body's response to stress, and CRF₁ receptor antagonists are being investigated for the treatment of anxiety, depression, and other stress-related disorders. nih.gov

A series of pyrazolo[1,5-a]pyrimidines were designed and synthesized, showing significant binding affinity and antagonist activity at the CRF₁ receptor. nih.gov Compounds from this series displayed IC₅₀ values ranging from 4.2 to 418 nM in binding assays and EC₅₀ values from 4.0 to 889 nM in functional antagonist assays. nih.gov Further modifications led to the development of tricyclic pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidines as even more potent CRF₁ receptor antagonists. nih.gov

Structure Activity Relationship Sar Studies of Pyrazolopyrimidine Derivatives

Impact of Substituent Patterns on Pharmacological Properties

The biological activity of pyrazolopyrimidines can be significantly modulated by the type and position of substituents on the core structure. rsc.orgnih.gov The fused heterocyclic system, a bioisostere of naturally occurring purines, allows for extensive functionalization, making it a versatile scaffold in drug design. acs.orgrsc.org Researchers can fine-tune the compound's properties by introducing a wide array of substituents, including alkyl, aryl, halogen, and other functional groups, at various positions on both the pyrazole (B372694) and pyrimidine (B1678525) rings. rsc.orgnih.gov This strategic modification enables the enhancement of binding affinity to specific targets like protein kinases through mechanisms such as hydrogen bonding, hydrophobic interactions, and π–π stacking. rsc.org The potency and bioavailability of these derivatives are directly influenced by these substituent groups, which can augment activity against specific targets and improve selectivity. nih.gov

The pyrazole ring, a key component of the pyrazolopyrimidine core, offers several positions for substitution that can significantly impact pharmacological activity. mdpi.com While the pyrazole ring itself may not always form direct interactions with a target protein, it plays a critical role in positioning the molecule correctly within the binding pocket and improving properties like lipophilicity and solubility. nih.gov For instance, in the context of cyclin-dependent kinase 2 (CDK2) inhibitors, substituting the N-butanol group of the reference drug roscovitine (B1683857) with an amino group or an N-glycosyl moiety at the N5 position of the pyrazolopyrimidine scaffold has been explored. rsc.org

Studies have shown that substituents at position 3 of the pyrazole ring, such as alkyl, aryl, and heteroaryl groups, can enhance lipophilicity, which may lead to improved cell permeability. rsc.org Conversely, leaving the pyrazole ring unsubstituted can be crucial for selective inhibition of certain enzymes, indicating its important role in drug-target interactions. nih.gov The tautomeric nature of unsymmetrically substituted pyrazoles can result in a mixture of N-1 and N-2 alkylated isomers, with the ratio depending on the substituent and solvent, a factor considered in drug design. nih.gov

| Compound Series | Substitution Position | Substituent | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | N-1 | Varying alkyl and aryl groups | Influences potency and selectivity against kinases. ontosight.ai | Kinase Inhibition | ontosight.ai |

| Pyrazolo[1,5-a]pyrimidines | Position 3 | Aryl, Heteroaryl groups | Enhances lipophilicity and can improve cell permeability. rsc.org | General Anticancer | rsc.org |

| Pyrazolo[3,4-d]pyrimidines | Position 3 | Halogen substitution | Positive contribution to improvement in activity. sci-hub.se | Anticancer | sci-hub.se |

The pyrimidine ring is a critical site for modification, with substituents at positions C5 and C7 frequently determining the potency and selectivity of the compounds. rsc.org Derivatives of the pyrimidine moiety can mimic natural pyrimidines, allowing them to interfere with crucial biological targets. rsc.org For pyrazolo[1,5-a]pyrimidine-based Tropomyosin Receptor Kinase (Trk) inhibitors, substitutions at the fifth position have been shown to be critical. For example, introducing a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position significantly increased Trk inhibition activity. mdpi.com

In another study on 4-aminopyrazolo[3,4-d]pyrimidines, SAR analysis revealed that introducing halogen-substituted aromatic acids significantly improved cytotoxic activity against cancer cell lines compared to simple heterocyclic acids. rsc.org The electronic features of substituents on the pyrimidine ring are also important; pyridodipyrimidine derivatives with electron-releasing groups showed better anti-inflammatory effects than those with electron-withdrawing groups. rsc.org

| Compound ID | Substitution at Pyrimidine Moiety | Average Growth Inhibition (%GI) | Reference |

|---|---|---|---|

| 12g | Simple benzoic acid | 57.2% | rsc.org |

| 12l | Unsubstituted aromatic acid | 5% | rsc.org |

| 12m | Trifluoro (-CF3) substituted benzoic acid | 65% | rsc.org |

| 12d | Halogen-substituted benzoic acid | Better activity than -CF3 substituted | rsc.org |

| 12h | Picolinic acid (heterocyclic) | Moderate activity | rsc.org |

| 12p | 5-chlorothiophene-2-carboxylic acid (heterocyclic) | Moderate activity | rsc.org |

Attaching other heterocyclic rings to the pyrazolopyrimidine core is a common strategy to enhance pharmacological activity and modulate selectivity. nih.gov This approach led to the development of potent A2A adenosine (B11128) receptor (AR) antagonists, where replacing the pyrazole or triazole ring of a complex tricyclic scaffold resulted in simplified but effective pyrazolo[3,4-d]pyrimidine and rsc.orgrsc.orgacs.orgtriazolo[1,5-c]pyrimidine derivatives. units.it Fusing a chromane (B1220400) backbone to the pyrazolopyrimidine core created a novel class of antibacterial agents. acs.org In this hybrid structure, the fusion improves molecular planarity and metabolic stability. acs.org

Similarly, SAR studies on CDK2 inhibitors showed that fusing a triazole ring to the pyrazolopyrimidine scaffold generally enhanced cytotoxic activity against cancer cell lines like HCT-116 and HepG-2. rsc.org However, the introduction of bulky heterocyclic groups does not always lead to improved activity; for instance, a 5-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-2-carboxylic acid substituent did not show significant activity against cancer cell lines in one study. rsc.org

Aryl and alkyl substituents are frequently used to modify the physicochemical properties of pyrazolopyrimidine derivatives, such as lipophilicity and electronic character, which in turn affects their biological activity. rsc.orgacs.orgnih.gov The inclusion of alkyl chains can improve the lipophilicity of molecules, enhancing their ability to penetrate bacterial membranes. acs.org In the development of aryl hydrocarbon receptor (AHR) antagonists, introducing para or meta-substituted phenyls at the R1 position improved activity, while ortho substitution was detrimental, likely due to suboptimal planar alignment. nih.gov

The electronic properties of aryl substituents also play a significant role. For the synthesis of 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidines, reaction yields were found to increase when electron-withdrawing groups were attached to the 4-aryl moiety. mdpi.com In contrast, for some antibacterial chromeno-pyrazolopyrimidines, electron-rich aromatic substituents like methoxy (B1213986) or amino groups showed good activity, potentially by facilitating π–π interactions or improving solubility. acs.org

| Compound Class | Substituent Type | Observed Effect on Activity | Proposed Reason | Reference |

|---|---|---|---|---|

| Alkylated Derivatives (e.g., 6e, 6f) | Alkyl chains | Improved activity, especially against Gram-negative bacteria | Increased lipophilicity enhances bacterial membrane penetration. acs.org | acs.org |

| Aryl-substituted (e.g., 7, 8) | Electron-rich aromatic groups (methoxy, amino) | Moderate to good activity | Potential for π–π interactions or improved solubility facilitating cellular uptake. acs.org | acs.org |

| Aryl-substituted | Electron-withdrawing nitrile group | Superior inhibition, especially against Gram-negative strains | Increased molecular polarity and receptor interactions. acs.org | acs.org |

Specific functional groups are often essential for anchoring the pyrazolopyrimidine derivative to its biological target through high-affinity interactions. nih.gov The unique hydrogen-bonding capabilities of urea (B33335), for example, make it an important functional group for establishing drug-target interactions. researchgate.net In a study of TrkA inhibitors, a carboxamide moiety at the third position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring was found to significantly enhance inhibitory activity. mdpi.com Further substitution with alcohol or N-heterocyclic moieties at the NH of the carboxamide further boosted this activity. mdpi.com

A preliminary SAR analysis of antibacterial chromeno-pyrazolopyrimidines revealed that hydroxyl (-OH), amino (-NH2), and nitrile (-CN) groups play a critical role in enhancing efficacy. acs.org Hydroxyl groups can facilitate hydrogen bonding with bacterial enzyme sites, amino groups can improve water solubility and electrostatic interactions, and nitrile groups can increase molecular rigidity to enhance receptor-binding specificity. acs.org Similarly, for CK2 kinase inhibitors, a carboxylic acid group was found to be critical for maintaining binding, as its replacement with a methyl ester led to a loss of activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net These models are valuable for predicting the activity of new derivatives before their synthesis, guiding lead optimization, and providing insights into the structural requirements for potency. researchgate.netrjptonline.org

Several QSAR studies have been performed on pyrazolopyrimidine derivatives. In one study targeting CDK2, a robust QSAR model was developed using a set of 45 pyrazolopyrimidine derivatives, which successfully predicted the bioactivity of newly designed compounds. researchgate.net Another study focused on inhibitors of Checkpoint kinase 1 (Chk1), developing QSAR models using support vector machine (SVM) and particle swarm optimization (PSO-SVM) methods to predict compound activity. researchgate.net For imidazothiazole/pyrazolopyrimidine derivatives targeting mutant Epidermal Growth Factor Receptor (EGFR), QSAR models were developed to aid in the design of more effective inhibitors. nih.gov Similarly, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for the antagonist activity of arylpyrazole compounds at cannabinoid receptors, helping to differentiate the features needed for selectivity. acs.org These analyses provide a mathematical framework to understand how molecular descriptors, such as steric and electronic properties, influence the pharmacological effects of these compounds.

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This methodology is crucial in modern drug discovery for predicting the activity of novel molecules, thereby saving time and resources. nih.govresearchgate.net

Several QSAR studies have been successfully conducted on pyrazolopyrimidine derivatives to predict their therapeutic potential. For instance, a QSAR study was performed on 52 pyrazolopyrimidine analogues to investigate their anti-wolbachia activities, which are relevant for treating lymphatic filariasis and onchocerciasis. nih.govnih.gov The model was constructed using a Genetic Function Algorithm (GFA) after structural optimization with Density Functional Theory (DFT). nih.govnih.gov Its statistical robustness was confirmed through rigorous internal and external validation tests. nih.govresearchgate.net

In another study focusing on pyrazolopyrimidine derivatives as potential anticancer agents, a set of 45 compounds with known IC50 values against cyclin-dependent kinase-2 (CDK2) were used to develop and validate QSAR models. researchgate.net Using Multiple Linear Regression (MLR) techniques, a highly predictive model was established, demonstrating its stability and robustness. researchgate.net Similarly, QSAR models for other related pyrimidine derivatives, such as those targeting the JAK3/STAT pathway, have been developed using methods like MLR and Artificial Neural Networks (ANN), showing excellent predictive performance. tandfonline.combohrium.com

The validity and predictive power of these QSAR models are assessed using a variety of statistical metrics. tandfonline.com A high coefficient of determination (R²) indicates a strong correlation between the predicted and experimental activities of the compounds in the training set. researchgate.nettandfonline.com Other key validation parameters include the adjusted R² (R²adj), the leave-one-out cross-validation coefficient (Q²cv or Q²), and the external validation coefficient (R²test), which measures the model's ability to predict the activity of an independent set of compounds. nih.govresearchgate.nettandfonline.com

| Model Application | Modeling Method | R² | Q²cv | R²test | Reference |

|---|---|---|---|---|---|

| Anti-Wolbachia Agents | Genetic Function Algorithm (GFA) | 0.8104 | 0.6981 | 0.7501 | nih.govnih.gov |

| CDK2 Inhibitors | Multiple Linear Regression (MLR) | 0.9100 | - | - | researchgate.net |

| JAK3 Inhibitors | Multiple Linear Regression (MLR) | 0.89 | 0.65 | - | tandfonline.combohrium.com |

| JAK3 Inhibitors | Artificial Neural Network (ANN) | 0.95 | - | - | tandfonline.combohrium.com |

| HIV-1 Inhibitors | Multiple Linear Regression (MLR) | 0.70 | 0.54 | - | researchgate.net |

Identification of Active Molecular Descriptors

A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. researchgate.netdntb.gov.ua These descriptors are numerical values that characterize specific properties of a molecule, such as its topology, electronic distribution, or physicochemical characteristics. frontiersin.org By identifying which descriptors are most important, researchers can understand the structural features required for optimal activity.

In a QSAR study on pyrimidine-4,6-diamine derivatives, four key descriptors were identified: Aro (related to aromatic groups), Double (representing double bonds), PEOE_VSA_PPOS (a descriptor of positive partial surface area), and Q_VSA_NEG (related to negative partial surface area). bohrium.com The standardized coefficients from the MLR model indicated that the presence of aromatic groups and double bonds was particularly important for enhancing inhibitory activity. bohrium.com

These findings suggest that both structural and electronic properties play a crucial role. Topological descriptors provide information about the size, shape, and branching of the molecule, while electronic descriptors relate to how electrons are distributed, influencing interactions like hydrogen bonding and polar interactions. Physicochemical descriptors, such as LogP (lipophilicity), are also frequently identified as important for activity. researchgate.net The identification of these active descriptors provides a clear roadmap for designing new pyrazolopyrimidine derivatives with enhanced biological effects. researchgate.net

| Descriptor | Description | Significance in SAR | Reference |

|---|---|---|---|

| Aro | Represents the presence of aromatic groups in the molecule. | Enhances inhibitory activity, likely through π–π stacking interactions with the target protein. | bohrium.com |

| Double | Represents the presence of double bonds. | Contributes positively to the inhibitory activity, affecting molecular rigidity and electronic properties. | bohrium.com |

| PEOE_VSA_PPOS | Partial Equalization of Orbital Electronegativities over van der Waals Surface Area (Positive). | Indicates the importance of specific electrostatic interactions for binding affinity. | bohrium.com |

| Q_VSA_NEG | Van der Waals Surface Area (Negative). | Highlights the role of negatively charged or electron-rich regions in molecular recognition. | bohrium.com |

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can have a profound impact on the biological activity of pyrazolopyrimidine derivatives. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a compound. drugdesign.org

Several SAR studies on pyrazolopyrimidines have underscored the importance of stereochemical configuration. In the development of pyrazolopyrimidine-based Toll-like receptor 7 (TLR7) agonists, the stereochemistry at the C-7 side chain was found to be critical. nih.gov Tethering the (R)-enantiomer of a branched aminohexanol to the C-7 position resulted in a 21-fold decrease in potency compared to its corresponding stereoisomer, clearly demonstrating the target's preference for a specific spatial arrangement. nih.gov

Similarly, in a series of pyrazolopyrimidine inhibitors designed to treat toxoplasmosis, the activity was heavily dependent on the stereochemistry of a 2-hydroxycyclohexane substituent. nih.gov The optimal activity was achieved with a trans configuration and, specifically, the (R, R) stereoisomer. Other stereoisomers of the same compound were found to have substantially weaker biological activity. nih.gov The absolute stereochemistry of the most potent compound was definitively confirmed through X-ray crystallography, providing a structural basis for the observed activity differences. nih.gov These examples highlight that controlling the stereochemistry is a crucial aspect of optimizing the pharmacological profile of pyrazolopyrimidine-based therapeutic agents.

Preclinical Pharmacological Research on Pyrazolopyrimidine Derivatives

In Vitro Pharmacological Studies

In vitro studies are fundamental in preclinical research, providing the initial assessment of a compound's biological activity at the molecular and cellular levels. For pyrazolopyrimidine derivatives, these studies have been crucial in identifying their mechanisms of action and therapeutic potential.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for determining the specific molecular targets of pyrazolopyrimidine derivatives. Research has demonstrated that these compounds can inhibit a variety of enzymes, particularly kinases, which are often dysregulated in cancer.

Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. For instance, compounds 4 , 15 , and 16 displayed significant inhibitory activities with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.org The inhibitory activity of these compounds is consistent with their antiproliferative effects. rsc.org Other kinase targets include Bruton's tyrosine kinase (BTK), where a derivative designated as compound 45 showed strong inhibition with an IC50 value of 27 nM. mdpi.com

Cyclin-dependent kinases (CDKs) are another major target. Compounds 33 and 34 were found to have significant inhibitory activity against CDK2, with IC50 values of 0.074 µM and 0.095 µM, respectively. mdpi.com Similarly, compound 36 was a potent inhibitor of CDK2 with an IC50 of 0.199 µM. mdpi.com The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has also been explored, with compounds 6s and 6t identified as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA). nih.gov

Further studies have revealed inhibition of other kinases such as PIM-1, where compounds 46 and 47 exhibited IC50 values of 0.60 µM and 0.67 µM. mdpi.com A series of pyrazolo[4,3-f]quinoline derivatives were found to be potent haspin kinase inhibitors, with compound 48 inhibiting over 90% of haspin enzyme activity at a 100 nM concentration. mdpi.com Additionally, certain pyrazolopyrimidine derivatives act as potent inhibitors of the mitotic kinesin Eg5, with compound 68 showing an IC50 of 16.42 µM. mdpi.com